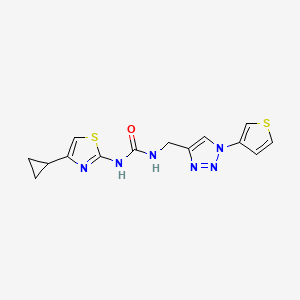
1-(4-cyclopropylthiazol-2-yl)-3-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-cyclopropylthiazol-2-yl)-3-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)urea is a useful research compound. Its molecular formula is C14H14N6OS2 and its molecular weight is 346.43. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(4-cyclopropylthiazol-2-yl)-3-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)urea is a novel synthetic entity that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula: C16H15N5OS2 with a molecular weight of 357.5 g/mol. It contains a thiazole ring, a triazole moiety, and a urea functional group, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C16H15N5OS2 |
| Molecular Weight | 357.5 g/mol |
| CAS Number | 2034389-65-4 |
Antimicrobial Activity
Research indicates that compounds containing thiazole and triazole rings exhibit significant antimicrobial properties. The specific compound under investigation has shown promising results against various bacterial strains. In vitro studies revealed that it inhibits the growth of Gram-positive and Gram-negative bacteria, likely due to its ability to disrupt bacterial cell wall synthesis and function .
Anticancer Potential
The compound has been evaluated for its anticancer activity. Studies suggest that it may exert its effects through the inhibition of key enzymes involved in tumor growth and proliferation. For instance, it has been observed to inhibit phosphodiesterase activity, which is crucial for cancer cell signaling pathways. Additionally, the presence of the triazole moiety may enhance its interaction with biological targets involved in cancer progression .
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : It inhibits enzymes such as carbonic anhydrase and phosphodiesterases, which are implicated in various diseases including cancer .
- DNA Interaction : The compound may interact with DNA synthesis pathways, leading to apoptosis in cancer cells .
Case Studies
Several studies have documented the biological activity of similar compounds with thiazole and triazole structures:
- Antibacterial Study : A study found that derivatives of thiazole exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to disruption of cell membrane integrity .
- Anticancer Research : In a clinical setting, derivatives similar to the compound were tested on gastrointestinal stromal tumors (GISTs). Results indicated that these compounds could selectively target tumor cells while sparing normal cells, demonstrating their potential as targeted therapies .
属性
IUPAC Name |
1-(4-cyclopropyl-1,3-thiazol-2-yl)-3-[(1-thiophen-3-yltriazol-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6OS2/c21-13(17-14-16-12(8-23-14)9-1-2-9)15-5-10-6-20(19-18-10)11-3-4-22-7-11/h3-4,6-9H,1-2,5H2,(H2,15,16,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWGULWDMXOKALP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CSC(=N2)NC(=O)NCC3=CN(N=N3)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














